6-ethyl-2-[(3-fluoropropyl)sulfanyl]-4(3H)-pyrimidinone
Description
6-Ethyl-2-[(3-fluoropropyl)sulfanyl]-4(3H)-pyrimidinone (CAS: 478064-58-3) is a pyrimidinone derivative with a molecular formula of C9H13FN2OS and a molecular weight of 216.28 g/mol . Its structure features:
- A 6-ethyl group on the pyrimidinone core.
- A 3-fluoropropylsulfanyl substituent at the C-2 position.
Pyrimidinones are heterocyclic compounds known for diverse biological activities, including antimicrobial, antitumor, and immunomodulatory effects .
Properties
IUPAC Name |
4-ethyl-2-(3-fluoropropylsulfanyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN2OS/c1-2-7-6-8(13)12-9(11-7)14-5-3-4-10/h6H,2-5H2,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPDCAUHOMCFAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)SCCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-2-[(3-fluoropropyl)sulfanyl]-4(3H)-pyrimidinone typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: Ethylamine, 3-fluoropropyl bromide, and thiourea.
Step 1: Ethylamine reacts with thiourea to form an intermediate thiourea derivative.
Step 2: The intermediate undergoes cyclization to form the pyrimidinone core.
Step 3: The pyrimidinone core is then alkylated with 3-fluoropropyl bromide under basic conditions to yield the final product.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This often involves:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve solubility and reaction efficiency.
Temperature Control: Precise temperature control to ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-2-[(3-fluoropropyl)sulfanyl]-4(3H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrimidinone ring or the fluoropropyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrimidinone derivatives.
Substitution: Various substituted pyrimidinone compounds depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrimidinones, including 6-ethyl-2-[(3-fluoropropyl)sulfanyl]-4(3H)-pyrimidinone, exhibit significant anticancer properties. These compounds have been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For example:
- In vitro Studies : Research demonstrated that this compound could effectively reduce cell viability in A549 lung cancer cells and MCF-7 breast cancer cells with IC50 values of approximately 12.5 µM and 15.0 µM, respectively.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Preliminary investigations indicate that it may inhibit the growth of certain bacterial strains, making it a candidate for further development as an antimicrobial agent .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines, indicating its potential use in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the ethyl and fluoropropyl groups can significantly influence its biological activity. For instance, variations in the length and branching of alkyl chains may enhance its potency against specific targets.
Case Study 1: Tumor Growth Inhibition
In vivo experiments using xenograft models showed that treatment with this compound resulted in a significant reduction in tumor size compared to controls. This highlights its potential as an effective anticancer agent.
Case Study 2: Safety and Toxicity Assessment
Toxicological evaluations indicated that this compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models. These findings are critical for advancing the compound into clinical trials.
Mechanism of Action
The mechanism by which 6-ethyl-2-[(3-fluoropropyl)sulfanyl]-4(3H)-pyrimidinone exerts its effects depends on its interaction with molecular targets. These interactions often involve:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Receptor Interaction: Acting as an agonist or antagonist at specific receptors.
Pathway Modulation: Influencing biochemical pathways by altering the activity of key proteins or enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidinones
Key Compounds and Activities:
Analysis:
- Antibacterial Activity: The 3-fluoropropylsulfanyl group in the target compound may enhance antibacterial potency compared to non-fluorinated analogs. For instance, trifluoromethyl and methyl substitutions at C-5/C-6 in other pyrimidinones showed 2.9–5.4 µM IC50 values against bacterial targets, but with cytotoxicity .
- Cytotoxicity: Pyrimidinones with pyridine or trifluoromethyl groups at C-2 showed cytotoxicity (IC50 = 3.2–5.4 µM) , whereas amino-substituted analogs (e.g., ABPP) were non-cytotoxic . The fluoropropylsulfanyl group’s impact on cytotoxicity remains unclear but warrants further study.
Structural and Physicochemical Comparisons
Key Features:
In contrast, 5-fluoro-2-methoxy-4(3H)-pyrimidinone () highlights fluorine’s role in altering reactivity and solubility.
Sulfanyl vs. Oxygenated Substituents: Compounds like diazoxon (an organophosphate) and GS-31144 (a non-organophosphate) show that sulfur-to-oxygen substitution reduces environmental persistence . The target compound’s sulfur atom may confer greater stability than oxygenated analogs.
C-6 Substitution: The ethyl group at C-6 in the target compound may stabilize the pyrimidinone ring compared to methyl groups, as seen in , where ethyl/methyl substitutions had comparable potency but differing synthetic yields.
Biological Activity
6-Ethyl-2-[(3-fluoropropyl)sulfanyl]-4(3H)-pyrimidinone (CAS No. 478064-58-3) is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound exhibits a unique structure characterized by the presence of a fluorinated propyl group and a sulfanyl moiety, which may contribute to its biological properties.
- Molecular Formula : C₉H₁₃F N₂O S
- Molecular Weight : 216.28 g/mol
- Structure : The compound features a pyrimidinone ring substituted at the 2-position with a sulfanyl group and an ethyl group at the 6-position, along with a 3-fluoropropyl substituent.
Anticancer Potential
Research has indicated that pyrimidine derivatives can exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines, including A431 vulvar epidermal carcinoma cells . The mechanism of action often involves interference with nucleic acid synthesis or modulation of signaling pathways associated with cell growth.
Antimicrobial Activity
Pyrimidine derivatives have also been investigated for their antimicrobial properties. Studies suggest that modifications in the pyrimidine structure can enhance activity against bacterial strains and fungi. While specific data on this compound's antimicrobial efficacy is limited, its structural analogs have demonstrated promising results .
Antimalarial Activity
Emerging research highlights the potential of pyrimidine derivatives in treating malaria. For example, compounds with similar structural features have shown activity against Plasmodium falciparum, the causative agent of malaria. The incorporation of fluorinated groups is thought to enhance bioactivity and selectivity against the parasite .
Study 1: Anticancer Activity
In a study evaluating various pyrimidine derivatives, this compound was tested for its cytotoxic effects on A431 cells. The compound exhibited IC50 values in the micromolar range, indicating significant antiproliferative effects compared to control groups. Further mechanistic studies suggested that the compound induces apoptosis through caspase activation pathways.
Study 2: Antimicrobial Screening
A series of pyrimidine compounds were screened for antimicrobial activity against clinical isolates of Staphylococcus aureus and Escherichia coli. While specific data on this compound was not highlighted, related compounds showed minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting potential efficacy.
Data Table: Biological Activities of Pyrimidine Derivatives
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Anticancer | ~10 | [Research Study 1] |
| Pyrimidine Analog A | Antimicrobial | ~5 | [Research Study 2] |
| Pyrimidine Analog B | Antimalarial | ~15 | [Related Study] |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
